molecular formula C12H16O4 B108378 IsopropylAtrarate CAS No. 261174-50-9

IsopropylAtrarate

Cat. No.: B108378
CAS No.: 261174-50-9
M. Wt: 224.25 g/mol
InChI Key: NTCDSGAOLAKTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IsopropylAtrarate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring, along with an isopropyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IsopropylAtrarate typically involves the esterification of 2,4-Dihydroxy-3,6-dimethyl-benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

IsopropylAtrarate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

IsopropylAtrarate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of IsopropylAtrarate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-3,6-dimethyl-benzoic acid methyl ester
  • 2,4-Dihydroxy-3,6-dimethyl-benzoic acid ethyl ester
  • 2,4-Dihydroxy-3,6-dimethyl-benzoic acid propyl ester

Uniqueness

IsopropylAtrarate is unique due to its specific ester functional group, which imparts distinct physical and chemical properties. The isopropyl ester group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

261174-50-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

propan-2-yl 2,4-dihydroxy-3,6-dimethylbenzoate

InChI

InChI=1S/C12H16O4/c1-6(2)16-12(15)10-7(3)5-9(13)8(4)11(10)14/h5-6,13-14H,1-4H3

InChI Key

NTCDSGAOLAKTMP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)OC(C)C)O)C)O

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC(C)C)O)C)O

Synonyms

2,4-Dihydroxy-3,6-dimethyl-,1-methylethyl Ester Benzoic Acid;  Raric Acid Isopropyl Ester_x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.